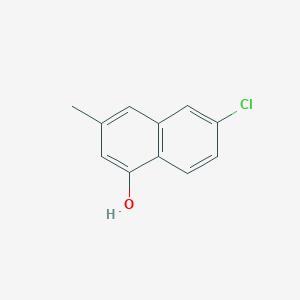
6-Chloro-3-methylnaphthalen-1-ol
Cat. No. B8489999
M. Wt: 192.64 g/mol
InChI Key: ZGUQUUXGTFPNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09284323B2
Procedure details


7-Bromo-3-methylnaphthalen-1-ol was prepared in a similar manner as 6-chloro-3-methylnaphthalen-1-ol in Example 5 except using 1-(4-bromophenyl)propan-2-one instead of 1-(3-chlorophenyl)propan-2-one. To a solution of 7-bromo-3-methylnaphthalen-1-ol (11.5 g, 48.5 mmol) in dichloromethane (145 mL) at 0° C. was added a 1 M titanium(IV) chloride solution in dichloromethane (48.5 mL, 48.5 mmol) and stirred for 20 min. Ethyl glyoxylate (50% solution in PhCH3, 10.6 mL, 53.3 mmol) was added over 15 minutes and stirred for 1 hour at 0° C. The reaction was quenched by the addition of Rochelle's salt solution and stirred at room temperature for 14 hours. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried, filtered, concentrated and purified by flash column chromatography (EtOAc/Hexanes) to provide the desired product. 1H-NMR: 400 MHz, (CDCl3) δ: 8.52 (s, 1H), 8.34 (s, 1H), 7.49 (m, 2H), 7.13 (s, 1H), 5.67 (s, 1H), 4.24 (m, 1H), 4.16 (m, 1H), 2.29 (s, 3H), 1.23 (m, 3H).






Name
Ethyl glyoxylate
Quantity
10.6 mL
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
ClC1C=C2C(=CC=1)C(O)=CC(C)=C2.BrC1C=CC(CC(=O)C)=CC=1.[Br:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31]([CH3:37])[CH:32]=[C:33]2[OH:36])=[CH:28][CH:27]=1.[C:38]([O:42][CH2:43][CH3:44])(=[O:41])[CH:39]=[O:40]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[Br:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31]([CH3:37])[CH:32]=[C:33]2[OH:36])=[CH:28][CH:27]=1.[Br:25][C:26]1[CH:35]=[C:34]2[C:29]([CH:30]=[C:31]([CH3:37])[C:32]([CH:39]([OH:40])[C:38]([O:42][CH2:43][CH3:44])=[O:41])=[C:33]2[OH:36])=[CH:28][CH:27]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C=C(C=C(C2=CC1)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=C(C=C(C2=C1)O)C
|
|
Name
|
|
|
Quantity
|
145 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
48.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
Ethyl glyoxylate
|
|
Quantity
|
10.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at 0° C
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of Rochelle's salt solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 14 hours
|
|
Duration
|
14 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography (EtOAc/Hexanes)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=C(C=C(C2=C1)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=C(C(=C(C2=C1)O)C(C(=O)OCC)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
